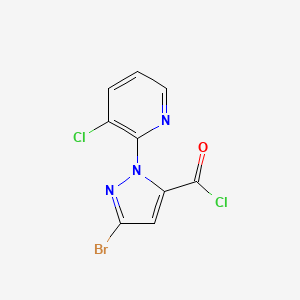

5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride

描述

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride is a halogenated heterocyclic compound featuring a pyrazole ring fused with a pyridine moiety. The molecule contains bromine (Br) and chlorine (Cl) substituents at the 5-position of the pyrazole and 3-position of the pyridine, respectively, alongside a reactive carbonyl chloride group. This compound serves as a critical intermediate in agrochemical synthesis, particularly for insecticides like chlorantraniliprole .

Synthesis:

The compound is synthesized via a multi-step process starting from pyrazole derivatives. Key patents (e.g., US 62/916,836, US 62/931,320) describe the preparation of its precursor, 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid, through condensation reactions and halogenation steps . The carboxylic acid is then converted to the carbonyl chloride using methanesulfonyl chloride in acetonitrile and pyridine, yielding the final product . These methods emphasize cost-effectiveness, high yields, and minimal by-products .

属性

IUPAC Name |

5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N3O/c10-7-4-6(8(12)16)15(14-7)9-5(11)2-1-3-13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMPWAWQLBNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Synthesis of Insecticides

One of the primary applications of this compound is as an intermediate in the synthesis of chlorantraniliprole , a widely used insecticide. Chlorantraniliprole acts on ryanodine receptors in insects, leading to paralysis and death. The incorporation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride enhances the efficacy and selectivity of these insecticides, making them effective against a broad spectrum of pests while being less harmful to beneficial insects.

Anticancer Research

The compound's potential as an anticancer agent has been explored extensively. Pyrazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. Research indicates that it may inhibit specific kinases involved in cancer pathways, leading to reduced tumor growth.

Case Study: Anticancer Activity

A study investigated the effects of various pyrazole derivatives on different cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | Not available | Potential kinase inhibition |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 (laryngeal) | 3.25 | Cytotoxicity via apoptosis |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 (lung cancer) | 26 | Growth inhibition |

Anti-inflammatory Properties

Research into the anti-inflammatory properties of pyrazole derivatives suggests that this compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Although specific data for this compound is limited, related studies indicate its potential utility in treating inflammatory diseases.

The biological activity of this compound can be influenced by several factors:

- Structural Modifications : Variations in the pyrazole ring or substituents can enhance or diminish biological activity.

- Solubility and Stability : The compound's solubility in biological systems affects its bioavailability and pharmacokinetics.

- Mechanism of Action : Understanding how this compound interacts with specific biological targets is crucial for optimizing its therapeutic potential.

作用机制

The mechanism by which 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogenated structure allows for specific binding to these targets, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

相似化合物的比较

Structural and Functional Analogues

a) 5-Bromo-2-(3-Chloro-Pyridin-2-yl)-2H-Pyrazole-3-Carboxylic Acid

- Structure : Lacks the carbonyl chloride group, replaced by a carboxylic acid (-COOH).

- Reactivity : Less reactive than the carbonyl chloride; requires activation (e.g., via acyl chlorides) for further derivatization.

- Applications : Primarily an intermediate in synthesizing the carbonyl chloride and downstream amides .

- Synthesis : Patented methods highlight streamlined processes with inexpensive reagents, avoiding harsh conditions .

b) 5-Bromo-2-(3-Chloro-Pyridin-2-yl)-2H-Pyrazole-3-Carboxylic Acid Amide Derivatives

- Examples :

- Structure : The carbonyl chloride is replaced by an amide (-CONHR) group.

- Reactivity : Amides are hydrolytically stable but require the carbonyl chloride intermediate for synthesis.

- Applications : Used as bioactive agents in insecticides, leveraging the pyrazole-pyridine scaffold for target specificity .

c) 5-Bromo-2-Chloropyridin-3-ol

- Structure : A simpler pyridine derivative with Br and Cl substituents but lacks the pyrazole ring and carbonyl functionality.

- Reactivity: Limited utility in multi-step syntheses due to the absence of reactive groups like carbonyl chloride.

- Applications : Primarily a building block for halogenated pyridine derivatives .

生物活性

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride (CAS No. 943982-60-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

The chemical formula of this compound is , with a molecular weight of approximately 320.96 g/mol. Its structure includes a pyrazole ring substituted with bromine and chloropyridine moieties, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H4BrCl2N3O |

| Molecular Weight | 320.96 g/mol |

| CAS Number | 943982-60-3 |

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that compounds related to the pyrazole scaffold demonstrated efficacy comparable to traditional anti-inflammatory drugs like indomethacin in various models of inflammation . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

2. Anticancer Potential

This compound has been evaluated for its anticancer properties against several cancer cell lines. For instance, derivatives of pyrazoles have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating potent cytotoxicity .

Table: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole | MCF7 | 3.79 |

| SF-268 | 12.50 | |

| NCI-H460 | 42.30 |

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have been found to exhibit activity against various pathogenic bacteria, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of pyrazole-based compounds:

- Study on MAO Inhibitors : A series of pyrazole derivatives were synthesized and screened for monoamine oxidase (MAO) inhibitory activity, showing significant promise as potential treatments for neurological disorders .

- Cytotoxicity Assays : In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells while sparing normal cells, indicating a selective action that could be beneficial in cancer therapy .

准备方法

Synthesis of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid

This intermediate is synthesized from pyrazole derivatives and 3-chloropyridine precursors through a series of halogenation and coupling reactions.

- Halogenation: The pyrazole ring is selectively brominated at the 5-position using bromine or brominating reagents under controlled conditions to avoid over-bromination or side reactions.

- Coupling with 3-chloro-pyridin-2-yl moiety: Palladium-catalyzed Suzuki-Miyaura coupling reactions are employed to attach the 3-chloropyridin-2-yl group to the pyrazole ring. This reaction uses palladium catalysts, appropriate boronic acids or esters, and bases in mixed solvents. The conditions are optimized to ensure high regioselectivity and yield.

- Carboxylation: Introduction of the carboxylic acid group at the 3-position of the pyrazole ring is achieved either by direct carboxylation or by functional group transformation from nitrile or ester precursors.

Conversion to 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride

- The carboxylic acid intermediate is converted to the acid chloride using standard chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).

- Reaction conditions typically involve refluxing the acid with the chlorinating agent in an inert solvent like dichloromethane or chloroform.

- The reaction is monitored to avoid decomposition or side reactions, and the acid chloride is isolated by standard purification techniques.

Comparative Data Table of Key Reaction Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Bromination of pyrazole | Bromine (Br₂), controlled temperature | Selective 5-bromo substitution on pyrazole ring |

| Suzuki-Miyaura coupling | Pd catalyst, 3-chloropyridin-2-yl boronic acid, base, mixed solvents | Efficient coupling to introduce 3-chloropyridin-2-yl group |

| Carboxylation | Carboxylation reagents or functional group transformation | Introduction of carboxylic acid at pyrazole 3-position |

| Acid chloride formation | Thionyl chloride (SOCl₂) or oxalyl chloride, reflux, inert solvent | Conversion of acid to acid chloride, high reactivity |

Research Findings and Optimization

- The patent WO2021076839A1 describes novel synthetic routes emphasizing mild reaction conditions to improve yield and purity of the carboxylic acid intermediate and its acid chloride derivative.

- Use of palladium catalysts with specific ligands enhances the selectivity of the coupling step, minimizing by-products.

- Chlorination to form the acid chloride is optimized to avoid hydrolysis and maintain stability of the halogenated heterocyclic framework.

- Mixed solvent systems and controlled temperature profiles are critical for maximizing reaction efficiency and product isolation.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride, and how can intermediates be characterized?

- Methodology : The compound is synthesized via a multi-step process starting from pyrazole derivatives. A key intermediate, 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid, is prepared through condensation and bromination reactions. The final step involves treating the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride to form the carbonyl chloride. Intermediate characterization typically employs ¹H/¹³C NMR to confirm substitution patterns and HPLC to assess purity .

Q. Which spectroscopic techniques are most effective for verifying the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (pyridine and pyrazole rings) and confirms substitution positions. ¹³C NMR detects carbonyl (C=O) and halogenated carbons (C-Br, C-Cl) .

- IR Spectroscopy : Strong absorption bands near 1750 cm⁻¹ confirm the carbonyl chloride group (C=O stretch) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion [M+H]⁺ and isotopic patterns from bromine/chlorine .

Q. How does the reactivity of the carbonyl chloride group influence downstream derivatization?

- Methodology : The acyl chloride group is highly reactive toward nucleophiles. For example:

- Amide formation : React with amines (e.g., aniline derivatives) in dichloromethane (DCM) under inert conditions to form carboxamides .

- Esterification : Use alcohols (e.g., ethanol) with a base (e.g., triethylamine) to yield esters. Monitor reaction progress via TLC .

Advanced Research Questions

Q. How can conflicting data on reaction yields during scale-up synthesis be systematically addressed?

- Methodology :

- Byproduct Analysis : Use LC-MS to identify impurities, such as hydrolyzed carboxylic acid (due to moisture) or dimerization products.

- Optimization : Adjust stoichiometry of SOCl₂ (1.5–2.0 equivalents) and reaction time (4–6 hours) to minimize side reactions. Controlled drying of solvents (e.g., DCM over molecular sieves) improves reproducibility .

Q. What crystallographic techniques resolve the 3D structure of derivatives, and how are bond angles interpreted?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used for precise structural determination. For example, a derivative (C₁₇H₁₄BrClN₄O₂) crystallizes in a monoclinic P2₁/c system with unit cell parameters:

- a = 16.821 Å, b = 10.195 Å, c = 10.064 Å, β = 101.09°

- Bond angles : The pyridine N1–C6–C5 angle is 122.0°, indicating sp² hybridization. The pyrazole C12–Br1 bond length is 1.89 Å, consistent with C–Br covalent bonding .

Q. What mechanistic insights explain the compound’s hydrolysis under acidic vs. basic conditions?

- Methodology :

- Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to rapid cleavage to the carboxylic acid (confirmed by ¹H NMR at δ 12.3 ppm for –COOH) .

- Basic Hydrolysis : OH⁻ attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release Cl⁻. Kinetic studies (via UV-Vis monitoring) show pseudo-first-order dependence on hydroxide concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。